4-Tert-butylpyrimidine
CAS No.: 3438-47-9
Cat. No.: VC14411625
Molecular Formula: C8H12N2
Molecular Weight: 136.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 3438-47-9 |
|---|---|
| Molecular Formula | C8H12N2 |
| Molecular Weight | 136.19 g/mol |
| IUPAC Name | 4-tert-butylpyrimidine |
| Standard InChI | InChI=1S/C8H12N2/c1-8(2,3)7-4-5-9-6-10-7/h4-6H,1-3H3 |
| Standard InChI Key | MFTBXLQLZDEFDK-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)C1=NC=NC=C1 |
Introduction
Molecular Structure and Physicochemical Properties
Structural Characteristics
4-Tert-butylpyridine () features a pyridine ring with a tert-butyl group (-C(CH)) attached to the fourth carbon (Figure 1). The tert-butyl group introduces significant steric hindrance, influencing the compound’s reactivity and intermolecular interactions. Key bond lengths and angles, optimized via DFT-B3LYP/6-31G(d) calculations, show close agreement with experimental values . For instance, the C1–N6 bond length is , matching the experimental pyridine value .
Table 1: Physicochemical Properties of 4-Tert-Butylpyridine
| Property | Value | Source |
|---|---|---|
| Molecular Weight | ||
| Density | ||
| Boiling Point | ||
| Refractive Index | ||
| Dipole Moment | ||
| Vapour Pressure |
Vibrational Spectra
The vibrational modes of 4-tert-butylpyridine have been analyzed using infrared (IR) and Raman spectroscopy alongside DFT calculations . The B3LYP/6-31G(d) method outperforms Hartree-Fock and BLYP in predicting vibrational frequencies, with a root-mean-square (RMS) deviation of from experimental data . Key vibrational bands include:
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C–H Stretching: (pyridine ring and tert-butyl group).
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Ring Deformation: .
Synthesis and Industrial Production
Synthetic Pathways
4-Tert-butylpyridine is synthesized via a multi-step reaction sequence involving sodium amide and liquid ammonia . A representative protocol involves:
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Step 1: Deprotonation of pyridine using sodium amide in liquid ammonia.
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Step 2: Alkylation with tert-butyl chloride under anhydrous conditions.
This method, first reported by Brown and Murphey in 1951, yields the product with moderate efficiency . Recent advances focus on optimizing reaction conditions to enhance yield and reduce byproducts.
Scalability and Challenges
Industrial production faces challenges due to the compound’s sensitivity to moisture and the need for stringent temperature control ( to ) . Large-scale synthesis requires specialized equipment to handle liquid ammonia and reactive intermediates.
Applications in Chemistry and Materials Science
Role in Polymerization
4-Tert-butylpyridine serves as a non-nucleophilic proton trap in cationic polymerization, preventing protic initiation and ensuring controlled polymer growth . Its steric bulk stabilizes vinyl cations, enabling the synthesis of high-molecular-weight polymers with narrow dispersity.
Catalysis and Coordination Chemistry
The compound’s lone pair on the nitrogen atom facilitates coordination to transition metals, making it a useful ligand in catalysis. For example, it enhances the activity of ruthenium-based catalysts in oxidation reactions .
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